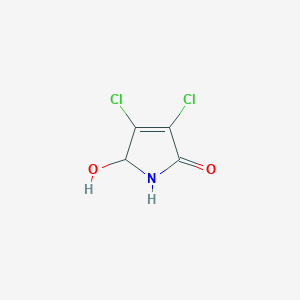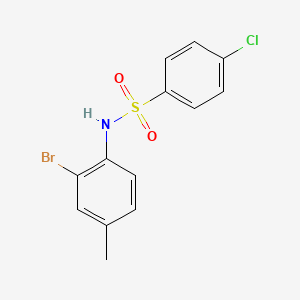
3,4-dichloro-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-hydroxy-1,5-dihydropyrrol-2-one is a highly functionalized molecule characterized by the presence of two chlorine atoms and a hydroxyl group This compound is notable for its unique structure, which includes a lactone-like ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-5-hydroxy-1,5-dihydropyrrol-2-one typically involves the chlorination of precursor molecules. One common method includes the treatment of mucochloric acid with thionyl chloride in the presence of zinc chloride . This reaction selectively introduces chlorine atoms at the desired positions on the molecule.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of these methods makes it feasible for extensive industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-hydroxy-1,5-dihydropyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as sodium methoxide or ammonia are employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated derivatives.
Substitution: Formation of amino or alkoxy derivatives.
Scientific Research Applications
3,4-Dichloro-5-hydroxy-1,5-dihydropyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3,4-dichloro-5-hydroxy-1,5-dihydropyrrol-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction disrupts normal cellular processes, leading to the desired biological effect .
Comparison with Similar Compounds
3,4-Dichloro-5-hydroxy-2(5H)-furanone: Shares a similar structure but differs in the ring system.
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones: These compounds have different substituents but share the core pyrrol-2-one structure.
Uniqueness: 3,4-Dichloro-5-hydroxy-1,5-dihydropyrrol-2-one is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which imparts distinct reactivity and biological activity. Its ability to undergo selective transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C4H3Cl2NO2 |
|---|---|
Molecular Weight |
167.97 g/mol |
IUPAC Name |
3,4-dichloro-2-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C4H3Cl2NO2/c5-1-2(6)4(9)7-3(1)8/h3,8H,(H,7,9) |
InChI Key |
VENQYULASPAPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=O)N1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]dec-3-yl]methanol](/img/structure/B12479312.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12479320.png)

![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1-phenylethanamine](/img/structure/B12479354.png)
![N'-[(2-hydroxy-5-nitrophenyl)methylideneamino]oxamide](/img/structure/B12479361.png)
![6-bromo-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B12479368.png)

![4-[(E)-(1H-indazol-5-ylimino)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B12479379.png)
![5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile](/img/structure/B12479380.png)
![ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12479385.png)
![N-(2-chloro-6-fluorobenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B12479393.png)
![1-(4-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}phenyl)ethanone](/img/structure/B12479395.png)
![3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479398.png)
![Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone](/img/structure/B12479399.png)
